Product packaging for Memantinium(1+)(Cat. No.:)

Memantinium(1+)

Cat. No.: B1229683
M. Wt: 180.31 g/mol
InChI Key: BUGYDGFZZOZRHP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Memantinium(1+) cation, most commonly available as Memantinium chloride, is the charged form of the pharmaceutical agent memantine. In research, it serves as a key reference compound and standard for investigating the mechanism of action of NMDA receptor antagonists. The crystal structure of memantinium chloride consists of the organic cation and a chloride counter-anion, linked via N—H⋯Cl hydrogen bonding to form a stable crystalline network . Memantinium(1+) acts primarily as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It provides persistent activation of central nervous system NMDA receptors, making it a critical tool in preclinical studies for Parkinson's disease and Alzheimer's disease . Researchers utilize this compound to model disease states, probe receptor kinetics, and understand the neuropharmacology of excitatory amino acid signaling. Please note that the product information is based on a scientific publication from 2009. For current specifications, purity, and availability, it is essential to consult directly with the manufacturer or a reputable chemical supplier. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N+ B1229683 Memantinium(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N+

Molecular Weight

180.31 g/mol

IUPAC Name

(3,5-dimethyl-1-adamantyl)azanium

InChI

InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3/p+1

InChI Key

BUGYDGFZZOZRHP-UHFFFAOYSA-O

SMILES

CC12CC3CC(C1)(CC(C3)(C2)[NH3+])C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)[NH3+])C

Origin of Product

United States

Historical and Conceptual Foundations of Memantinium 1+ Pharmacology

Discovery and Early Characterization of Adamantane (B196018) Derivatives in Neuropharmacology

The journey of adamantane derivatives in neuropharmacology began serendipitously. Adamantane, a tricyclic hydrocarbon with a cage-like structure, was first synthesized in 1941. wikipedia.org Its derivatives, however, did not enter the pharmaceutical landscape until the 1960s. Amantadine (B194251), an early adamantane derivative, was initially developed as an antiviral agent for influenza A. psychonautwiki.orgwikipedia.org In 1969, it was unexpectedly discovered to possess properties beneficial for Parkinson's disease, marking the first foray of this chemical class into the realm of neuropharmacology. psychonautwiki.orgwikipedia.org

This discovery spurred further investigation into other adamantane derivatives. psychonautwiki.org Memantine (B1676192), another adamantane derivative, was first synthesized in 1963 by Eli Lilly and Company with the initial goal of creating a hypoglycemic drug, a purpose for which it showed no efficacy. wikipedia.org It wasn't until 1972 that its potential therapeutic importance for treating neurodegenerative disorders was recognized. wikipedia.org The unique structure of adamantane provides a lipophilic and three-dimensional framework, which has been a valuable scaffold in drug discovery. publish.csiro.au

Evolution of the NMDA Receptor Antagonism Concept and Its Relevance

The concept of NMDA receptor antagonism as a therapeutic strategy evolved from our understanding of glutamate-mediated excitotoxicity. Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the NMDA receptor, are crucial for synaptic plasticity, learning, and memory. wikipedia.orgdelveinsight.commdpi.com However, overactivation of NMDA receptors leads to excessive calcium influx, which can trigger a cascade of events resulting in neuronal damage and death—a phenomenon known as excitotoxicity. wikipedia.orgmdpi.comnih.gov This process is implicated in the pathology of several neurodegenerative disorders. nih.gov

Initial research focused on developing competitive NMDA receptor antagonists, which bind to the same site as glutamate. wikipedia.org However, these early antagonists, such as D-AP5, also blocked the normal physiological function of the NMDA receptor, leading to severe side effects like hallucinations and cognitive impairment. wikipedia.orgnih.gov This led to a shift in focus towards non-competitive antagonists, also known as channel blockers, which bind within the ion channel of the receptor. nih.govmdpi.com Examples of these include phencyclidine (PCP) and dizocilpine (B47880) (MK-801). nih.govmdpi.com While these showed neuroprotective effects, their high affinity and slow dissociation from the receptor channel also resulted in significant adverse effects, limiting their clinical utility. nih.govmdpi.com

Paradigm Shift Towards Low-Affinity, Voltage-Dependent Antagonists

The limitations of high-affinity NMDA receptor antagonists prompted a paradigm shift in drug development, leading to the exploration of low-affinity, voltage-dependent antagonists. nih.gov The key insight was that a clinically useful antagonist must selectively block pathological overactivation of NMDA receptors without interfering with their normal, physiological function. wikipedia.orgnih.gov

Memantine emerged as a prime example of this new class of antagonists. nih.gov Its mechanism is characterized by:

Low to moderate affinity: Memantine binds to the NMDA receptor with a lower affinity compared to high-affinity antagonists like MK-801. nih.govnih.gov

Uncompetitive antagonism: It only binds to the receptor when the channel is open, meaning it preferentially targets excessively active channels. wikipedia.orgnih.gov

Voltage-dependency: The binding of Memantine is dependent on the membrane voltage. At normal resting membrane potentials, the channel is blocked by magnesium ions (Mg2+). During prolonged depolarization, which occurs under pathological conditions, Mg2+ is displaced, allowing Memantine to enter and block the channel. wikipedia.orgresearchgate.net

Fast kinetics: Memantine has a relatively fast off-rate, meaning it does not accumulate in the channel to a degree that would interfere with normal synaptic transmission. nih.govdovepress.com

This unique combination of properties allows Memantine to act as a "neuro-modulator," effectively dampening the pathological "noise" of excessive glutamate signaling while preserving the physiological "signal" required for normal brain function. nih.gov

Comparative Analysis with Predecessor NMDA Receptor Modulators

The distinct pharmacological profile of Memantine becomes evident when compared to its predecessors. High-affinity, non-competitive antagonists like MK-801 and ketamine, while potent, have a much slower dissociation rate from the NMDA receptor channel. nih.gov This prolonged blockade disrupts normal synaptic activity and is associated with significant psychotomimetic side effects. nih.govresearchgate.net

The following table provides a comparative overview of the pharmacological properties of Memantine and other notable NMDA receptor antagonists.

CompoundType of AntagonistAffinity (Ki) for PCP-Binding SiteVoltage DependencyClinical Tolerability
Memantine Uncompetitive, Low-affinity740 nM nih.govStrong wikipedia.orgresearchgate.netWell-tolerated nih.govresearchgate.net
MK-801 (Dizocilpine) Non-competitive, High-affinity3.4 nM nih.govLess functional than Memantine nih.govPoor, psychotomimetic side effects researchgate.net
Ketamine Non-competitive, Lower-affinity440 nM (S-ketamine) nih.govYes mdpi.comPoor, psychotomimetic side effects nih.gov
Amantadine Uncompetitive, Low-affinity11,000 nM nih.govYes mdpi.comGenerally well-tolerated nih.gov

This table presents a simplified comparison. Affinity values can vary depending on the specific receptor subunit composition and experimental conditions.

The data clearly illustrates that Memantine's lower affinity and strong voltage-dependence contribute to its favorable clinical profile. wikipedia.orgnih.govnih.gov While amantadine also has low affinity, Memantine has demonstrated a better therapeutic index in some contexts. mdpi.com In contrast, the high affinity of MK-801 leads to a more indiscriminate blockade of NMDA receptors, resulting in the undesirable side effects that have hindered the clinical development of many such compounds. nih.govresearchgate.net

Mechanistic Elucidation of Memantinium 1+ at the Molecular and Cellular Levels

NMDA Receptor Subtype Specificity and Binding Kinetics

Memantinium(1+) is distinguished by its particular mode of interaction with the NMDA receptor, characterized by its uncompetitive nature, voltage-dependency, and rapid kinetics. nih.govpatsnap.comwikipedia.org These features allow it to modulate pathological receptor overactivation while largely sparing normal physiological function. utdallas.eduiu.edu

Uncompetitive Channel Blockade Mechanism

Memantinium(1+) functions as an uncompetitive antagonist, meaning it only binds to the NMDA receptor after the receptor has been activated by its agonists, glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. nih.govpatsnap.comutdallas.edu This mechanism is critically dependent on the channel being in an open state. nih.govnih.gov Unlike competitive antagonists that bind to the glutamate or glycine sites, Memantinium(1+) enters the ion channel itself, physically obstructing the flow of ions. utdallas.edumdpi.com This "open-channel blockade" ensures that the drug preferentially targets excessively active receptors, a hallmark of excitotoxic conditions, rather than interfering with normal, transient synaptic transmission. patsnap.comutdallas.edu

Voltage-Dependent Characteristics of Ion Channel Modulation

The antagonistic action of Memantinium(1+) is strongly voltage-dependent. wikipedia.orgpatsnap.com At the resting membrane potential, the NMDA receptor channel is physiologically blocked by magnesium ions (Mg²⁺). wikipedia.orgmdpi.com Depolarization of the postsynaptic membrane is required to dislodge the Mg²⁺ ion and allow for ion influx. wikipedia.org Memantinium(1+), being positively charged at physiological pH, mimics this action of Mg²⁺. wikipedia.orgmdpi.com Its ability to block the channel is influenced by the membrane potential, making it more effective during the prolonged depolarization that occurs under pathological conditions. wikipedia.orgresearchgate.net This voltage-dependency is a key factor in its ability to selectively inhibit pathological NMDA receptor activity. nih.gov

Binding Site Interaction within the NMDA Receptor Ion Channel (PCP Site)

Memantinium(1+) binds to a site within the NMDA receptor's ion channel, often referred to as the phencyclidine (PCP) binding site, located near the Mg²⁺ binding site. mdpi.commdpi.comresearchgate.net The binding involves interactions between the charged amine group of Memantinium(1+) and specific residues within the channel. wikipedia.orgresearchgate.net Key residues identified as important for binding include asparagine (Asn) at the N161 position of the GluN1 subunit and alanine (B10760859) (Ala) residues at positions A645 on GluN1 and A644 on the GluN2B subunit. wikipedia.orgnih.gov The two methyl groups of Memantinium(1+), which are absent in the related compound amantadine (B194251), form hydrophobic interactions with these alanine residues, significantly increasing the compound's affinity for the open channel. wikipedia.orgnih.gov

Rapid Off-Rate Hypothesis and Its Physiological Implications

A defining characteristic of Memantinium(1+) is its rapid off-rate kinetics. mdpi.comnih.gov This means that once bound, it does not remain in the channel for an extended period. utdallas.edunih.gov This rapid unblocking prevents the accumulation of the drug within the channel, which would otherwise interfere with normal synaptic function. utdallas.edunih.gov In contrast, other NMDA receptor antagonists with slower off-rates, like PCP or MK-801, can block both physiological and pathological receptor activation, leading to significant side effects. mdpi.com The combination of a fast off-rate and strong voltage-dependency allows Memantinium(1+) to effectively block the persistent, low-level activation of NMDA receptors seen in pathological states while permitting the transient, high-concentration glutamate signaling that underlies normal synaptic transmission, learning, and memory. mdpi.comnih.gov

Modulation of Calcium Ion Homeostasis

The overactivation of NMDA receptors leads to excessive influx of calcium ions (Ca²⁺), a central event in excitotoxicity and subsequent neuronal damage. patsnap.comfrontiersin.org Memantinium(1+)'s ability to modulate NMDA receptor activity directly translates to a regulation of intracellular calcium levels.

Impact on Pathological Intracellular Calcium Overload

By blocking the open channel of overactive NMDA receptors, Memantinium(1+) directly inhibits the prolonged and excessive influx of Ca²⁺ that triggers neurotoxic cascades. patsnap.comfrontiersin.orgmdpi.com This action helps to prevent the downstream consequences of calcium overload, such as mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal cell death. mdpi.comresearchgate.net Recent research further suggests a more complex interaction, where the inhibitory effect of Memantinium(1+) on certain NMDA receptor subtypes (containing GluN2A) is itself enhanced by increasing intracellular calcium concentrations. biorxiv.orgbiorxiv.org This creates a state-dependent negative feedback loop, where Memantinium(1+) becomes more effective under the very conditions of calcium overload it helps to prevent, preferentially inhibiting pathologically active neurons. biorxiv.orgbiorxiv.org This mechanism contributes to its neuroprotective effects by restoring a more balanced intracellular calcium environment. researchgate.netbiorxiv.org

Distinction Between Tonic and Phasic Receptor Activation

Memantinium(1+), the active form of memantine (B1676192), demonstrates a distinct mechanism of action at N-methyl-D-aspartate (NMDA) receptors, which is crucial for its therapeutic effects. This mechanism is best understood by differentiating between tonic and phasic activation of these receptors.

Tonic activation refers to the persistent, low-level stimulation of NMDA receptors, often by ambient, low concentrations of glutamate in the extracellular space. researchgate.netnih.govnih.gov This type of activation is considered pathological and is implicated in the neurotoxic processes of neurodegenerative disorders. researchgate.netnih.govnih.gov Under these conditions of chronic, mild depolarization, the physiological voltage-dependent block of the NMDA receptor channel by magnesium ions (Mg2+) can be overcome, leading to a sustained influx of calcium ions (Ca2+). researchgate.netnih.gov This prolonged calcium entry can trigger detrimental intracellular cascades, leading to neuronal damage and apoptosis. researchgate.netnih.gov

Phasic activation , in contrast, is the transient, high-frequency stimulation of synaptic NMDA receptors by high, millimolar concentrations of glutamate released during normal synaptic transmission. mdpi.com This physiological activation is essential for synaptic plasticity, learning, and memory. researchgate.netnih.gov

Memantinium(1+) is a low-affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist. nih.govmdpi.comwikipedia.org Its unique properties allow it to preferentially block the tonic, pathological activation of NMDA receptors while largely sparing the phasic, physiological activation. mdpi.comwikipedia.org Due to its fast off-rate kinetics, memantinium(1+) can rapidly leave the NMDA receptor channel when the postsynaptic neuron is strongly depolarized during normal synaptic events, allowing for physiological neurotransmission to occur. mdpi.comwikipedia.org However, during the persistent, low-level depolarization associated with tonic activation, memantinium(1+) remains in the channel, effectively blocking the excessive Ca2+ influx. researchgate.netnih.govmdpi.com This selective action allows memantinium(1+) to filter out the "synaptic noise" of pathological activation, thereby restoring a more normal neuronal function and protecting against excitotoxicity. researchgate.netresearchgate.net

Interaction with Other Neurotransmitter Systems (e.g., Serotonergic, Dopaminergic, Nicotinic)

While the primary therapeutic action of memantinium(1+) is attributed to its effects on the glutamatergic system via NMDA receptor antagonism, it also interacts with other key neurotransmitter systems.

Serotonergic System: Memantinium(1+) acts as a non-competitive antagonist at the serotonin (B10506) 5-HT3 receptor, with a potency similar to its affinity for the NMDA receptor. wikipedia.orgmedcentral.com The 5-HT3 receptor is a ligand-gated ion channel, and its blockade by memantinium(1+) has been demonstrated to inhibit serotonin-induced depolarization in neuronal cell lines. nih.gov The clinical significance of this interaction in the context of its primary indications is not fully established, though 5-HT3 antagonists are known to have antiemetic properties. wikipedia.org Some animal studies suggest that memantinium(1+) can prevent hyperthermia in models of serotonin syndrome, indicating a potential modulatory role in conditions of excessive serotonin activity. researchgate.net

Dopaminergic System: The interaction of memantinium(1+) with the dopaminergic system is complex and has been a subject of investigation. Some studies have suggested that memantinium(1+) can act as an agonist at the dopamine (B1211576) D2 receptor, with an affinity comparable to or even higher than its affinity for NMDA receptors. wikipedia.org However, other research indicates a very low affinity for D2 receptors, suggesting this interaction may not be clinically significant at therapeutic concentrations. wikipedia.org In vivo microdialysis studies in rats have shown that memantinium(1+) can cause a dose-dependent increase in dopamine release in the prefrontal cortex and striatum. nih.govpsychiatrist.com This effect may contribute to its therapeutic potential in conditions like Parkinson's disease by preventing the development of dopamine receptor supersensitivity. wjgnet.com

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Memantinium(1+) also functions as a non-competitive antagonist at various neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov It has been shown to block different nAChR subtypes, including α7, α4β2, and α3β2. wikipedia.orgnih.govplos.org Notably, some research indicates that memantinium(1+) may have a higher affinity for α7 nAChRs than for NMDA receptors. nih.govfrontiersin.orgresearchgate.net The antagonism of α7 nAChRs could initially lead to a worsening of cognitive function, but the subsequent upregulation of these receptors in response to chronic antagonism might contribute to the cognitive-enhancing effects seen with long-term treatment. wikipedia.org The interaction with nAChRs is an active area of research, with some studies suggesting that this pathway is necessary for the neuroprotective effects of memantinium(1+). nih.gov

Table 1: Interaction of Memantinium(1+) with Other Neurotransmitter Systems

Neurotransmitter System Receptor Target Nature of Interaction Reported Effects Citation
Serotonergic 5-HT3 Non-competitive antagonist Blocks serotonin-induced depolarization wikipedia.orgmedcentral.comnih.gov
Dopaminergic D2 Agonist (conflicting data) Increased dopamine release in prefrontal cortex and striatum wikipedia.orgnih.govwjgnet.com
Nicotinic α7, α4β2, α3β2 nAChRs Non-competitive antagonist Blocks nicotinic receptor-mediated currents; may contribute to neuroprotection and cognitive effects wikipedia.orgnih.govplos.orgfrontiersin.org

Theoretical Models of Memantinium(1+) Action at Synaptic and Extrasynaptic NMDA Receptors

The neuroprotective and cognitive-enhancing effects of memantinium(1+) are largely explained by theoretical models that differentiate its action at synaptic versus extrasynaptic NMDA receptors.

The "Location Hypothesis": A prominent model posits that the location of NMDA receptors—either within the synapse or at extrasynaptic sites—determines their downstream signaling and ultimate effect on neuronal health. mdpi.commedscape.com

Synaptic NMDA Receptors: These receptors are activated by the transient, high concentrations of glutamate released during synaptic transmission. mdpi.com Their activation is crucial for long-term potentiation (LTP), a cellular correlate of learning and memory, and promotes cell survival pathways. mdpi.comcore.ac.uk Due to its fast unblocking kinetics and voltage dependency, memantinium(1+) is thought to rapidly dissociate from synaptic NMDA receptors during the strong depolarization associated with normal synaptic activity, thereby preserving their physiological function. mdpi.comwikipedia.org

Extrasynaptic NMDA Receptors: These receptors are located outside of the synaptic cleft and are typically activated by lower, ambient concentrations of glutamate that may spill over from the synapse. mdpi.commedscape.com Chronic activation of extrasynaptic NMDA receptors is linked to the activation of cell death pathways and is considered a key factor in excitotoxicity. mdpi.comcore.ac.uk Memantinium(1+) is believed to preferentially block these extrasynaptic receptors. mdpi.comwikipedia.orgmedscape.com At therapeutic concentrations, it effectively inhibits the prolonged, low-level Ca2+ influx through these channels, which is characteristic of pathological conditions. mdpi.com

Electrophysiological studies have provided evidence for this model, showing that memantinium(1+) at therapeutic concentrations can preferentially block extrasynaptic NMDA receptor currents while leaving synaptic currents largely unaffected in the same neuron. mdpi.commedscape.com This selective blockade of extrasynaptic NMDA receptors is thought to be a key reason for memantinium(1+)'s favorable clinical profile, as it can mitigate neurotoxicity without significantly interfering with the essential functions of synaptic transmission. medscape.com

However, the basis for this selectivity is still under investigation. It could be due to a higher affinity of memantinium(1+) for extrasynaptic receptor populations or, more likely, a result of the different patterns of activation (phasic vs. tonic) at synaptic and extrasynaptic sites. jneurosci.org Some studies also suggest that during tonic activation, such as in hypoxic conditions, memantinium(1+) can also significantly block synaptic NMDA receptors. jneurosci.org

Neurobiological Effects of Memantinium 1+ in Preclinical Models

Attenuation of Glutamate-Mediated Excitotoxicity in In Vitro and In Vivo Systems

Memantinium(1+), the active moiety of Memantine (B1676192), demonstrates significant neuroprotective properties by mitigating the damaging effects of excessive glutamate (B1630785), a primary excitatory neurotransmitter in the central nervous system. nih.govnih.gov This overstimulation, termed excitotoxicity, is a key pathological mechanism in various neurological disorders. nih.gov The neuroprotective capacity of Memantinium(1+) has been substantiated in numerous preclinical studies. nih.gov

Inhibition of Neuronal Apoptosis Pathways

Excitotoxicity is a major trigger for neuronal apoptosis, or programmed cell death. frontiersin.org This process involves a cascade of molecular events that lead to the dismantling of the cell. columbia.edu The intrinsic pathway of apoptosis is often initiated by cellular stress, such as that caused by excitotoxicity, leading to mitochondrial membrane depolarization. frontiersin.org

Memantinium(1+) has been shown to interfere with these apoptotic pathways. In preclinical models, it has been observed that by blocking excessive calcium influx resulting from overactive glutamate receptors, Memantinium(1+) can decrease neurodegenerative oxidative stress and mitochondrial dysfunction. mdpi.com While direct studies on Memantinium(1+) and specific apoptosis pathway components like caspases are not extensively detailed in the provided results, the known mechanism of reducing excitotoxicity implies an upstream inhibition of the triggers for these pathways. For instance, in experimental models of hemorrhagic stroke, where excitotoxicity plays a role, inhibitors of necroptosis and ferroptosis, other forms of programmed cell death, have shown to be protective. nih.gov

Apoptosis Pathway ComponentRole in Neuronal DeathImplied Effect of Memantinium(1+)
Extrinsic Pathway Initiated by extracellular death ligands (e.g., TNF-α, FASL) binding to death receptors. frontiersin.orgIndirectly inhibited by reducing the overall cellular stress that can sensitize neurons to these signals.
Intrinsic Pathway Triggered by cellular injury (e.g., DNA damage, metabolic stress) leading to mitochondrial dysfunction. frontiersin.orgDirectly inhibited by preventing excessive calcium influx and subsequent mitochondrial stress. mdpi.com
Caspases A family of proteases that execute the final stages of apoptosis. columbia.eduActivity is likely reduced due to the inhibition of upstream triggers.

Preservation of Cellular Energetic Reserves (e.g., ATP Stores)

Cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP), is crucial for neuronal survival and function. nih.gov Excitotoxic conditions create a high demand for ATP to fuel ion pumps attempting to restore cellular homeostasis. nih.gov This can lead to a rapid depletion of energy reserves, contributing to cell death.

Impact on Synaptic Plasticity and Neuronal Network Function

Restoration of Long-Term Potentiation (LTP) in Hippocampal Slices

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. scielo.br It is widely considered a cellular model for learning and memory. nih.gov In certain pathological conditions, such as those modeled by reducing magnesium concentration in hippocampal slices to induce tonic NMDA receptor activation, the ability to induce LTP is impaired. nih.gov

Preclinical studies using hippocampal slices have demonstrated that Memantinium(1+) can restore LTP in these compromised conditions. nih.gov For instance, in one study, reducing Mg2+ impaired LTP; however, pre-incubation with Memantinium(1+) almost fully restored the induction of LTP. nih.gov This suggests that Memantinium(1+) can improve synaptic function under conditions of excessive NMDA receptor activation. nih.gov

Experimental ConditionLTP InductionEffect of Memantinium(1+) (1 µM)Effect of Memantinium(1+) (10 µM)
Low Mg2+ Impaired (-4.1 ± 9.8%)Almost fully restored (43.4 ± 8.4%) nih.govFully restored (61.5 ± 5.3%) nih.gov

Influence on Synaptic Transmission Efficiency

Efficient synaptic transmission is critical for neuronal communication and network function. alliedacademies.org The strength of a synapse can be modulated by various factors, including the number and type of neurotransmitter receptors on the postsynaptic membrane. wikipedia.org

Modulation of Glutamatergic Neurotransmission in Animal Models of Neurological Conditions

Memantinium(1+), acting through its active moiety memantine, modulates glutamatergic neurotransmission primarily by functioning as an uncompetitive, moderate-affinity, and voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov This mechanism is central to its effects in preclinical models of various neurological conditions where dysfunction of the glutamatergic system, particularly overactivation of NMDA receptors, is a key pathological feature. springermedizin.deresearchgate.net

In animal models of Alzheimer's disease, Memantinium(1+) has been shown to counteract the excitotoxicity resulting from excessive glutamate stimulation. springermedizin.de Preclinical investigations demonstrate that it protects neurons from damage induced by the over-activation of NMDA receptors. springermedizin.deresearchgate.net For instance, in rat models, memantine provided neuroprotection against neurotoxicity induced by inflammation in the Nucleus Basalis of Meynert or by the injection of beta-amyloid into the hippocampus. researchgate.net It has been proposed that in conditions like Alzheimer's, there is a continuous, low-level overactivation of NMDA receptors which impairs synaptic plasticity, a cellular correlate of learning and memory. researchgate.net Memantine, by blocking the NMDA receptor channels in a use-dependent manner, is thought to filter out this pathological "synaptic noise," thereby restoring the ability to detect relevant signals necessary for synaptic plasticity. researchgate.net

Studies in models of other neurological disorders also highlight its role in modulating glutamate activity. In a rat model of self-injurious behavior (SIB) induced by the psychostimulant pemoline, a condition implicating glutamatergic hyperactivity, the effects of memantine were investigated. nih.gov However, in this specific model, memantine, being a low-affinity antagonist that does not disrupt normal glutamate-mediated neuroplasticity, had minimal effect on the measures of SIB. nih.gov This contrasts with high-affinity antagonists which did reduce SIB, suggesting that the specific characteristics of memantine's antagonism are crucial to its therapeutic window. nih.gov Furthermore, in preclinical models of schizophrenia, memantine has been shown to protect against hyper-glutamatergic transmission in the thalamocortical pathway. nih.gov

The following table summarizes key findings from preclinical studies on the modulation of glutamatergic neurotransmission by Memantinium(1+).

Animal ModelNeurological ConditionKey Findings on Glutamatergic NeurotransmissionReference(s)
RatAlzheimer's Disease (AD) Model (Beta-amyloid injection)Protected hippocampal neurons from beta-amyloid-induced neurotoxicity. Restored synaptic plasticity (LTP) in the CA1 region. researchgate.net
RatAlzheimer's Disease (AD) Model (NBM inflammation)Provided neuroprotection to cholinergic neurons in the Nucleus Basalis of Meynert (NBM) against excitotoxic damage. nih.govresearchgate.net
RatSchizophrenia Model (MK-801 induced)Protected against hyper-glutamatergic transmission in the mediodorsal thalamic nucleus to medial prefrontal cortex pathway. nih.gov
RatSelf-Injurious Behavior (SIB) Model (Pemoline-induced)Showed little effect on SIB, suggesting its low-affinity antagonism does not disrupt the specific glutamate-mediated neuroplastic changes in this model. nih.gov
MouseNiemann-Pick Type C Disease (NPC1-/-)In this model of enhanced glutamatergic activity, memantine's class of drugs (NMDA antagonists) is considered for counteracting hyperexcitability. nih.gov

Effects on Neurotrophic Factor Expression (e.g., Neuron-Specific Growth Factors)

The neurobiological effects of Memantinium(1+) extend to the modulation of neurotrophic factors, which are essential for neuronal survival, growth, and differentiation. rndsystems.comnih.gov The interplay between glutamatergic signaling and neurotrophin expression is a critical area of research, with evidence suggesting that pathological glutamate receptor activity can negatively impact neurotrophic support. nih.gov Preclinical studies have begun to elucidate how memantine may influence the expression of these vital proteins, particularly Brain-Derived Neurotrophic Factor (BDNF).

BDNF is a key regulator of neuronal function and plasticity, and its expression is often compromised in neurodegenerative and psychiatric disorders. rndsystems.comjournalindj.com In animal models of depression, which often feature reduced hippocampal BDNF levels, treatments that are effective, such as electroconvulsive shocks (the animal equivalent of ECT), have been shown to increase BDNF mRNA and protein expression. mpg.debrainsway.co.il While direct studies on memantine's effect on BDNF in these specific models are part of a broader investigation, the link between restoring normal neuronal activity and boosting neurotrophin levels is well-established. mpg.de For example, in a "Depressed Rat Line" (DRL) model, which exhibits inherent depressive-like behaviors and reduced hippocampal BDNF, effective brain stimulation normalized both the behavior and the diminished BDNF levels. brainsway.co.il

Research in models of Alzheimer's disease suggests that pathological tau protein can downregulate BDNF expression. nih.gov Given that Memantinium(1+) is used to treat Alzheimer's disease, its potential to indirectly influence the BDNF pathway by mitigating glutamate-induced excitotoxicity and its downstream effects on tau pathology is an area of significant interest. springermedizin.denih.gov Another crucial neurotrophin is Nerve Growth Factor (NGF), which is vital for the survival of cholinergic neurons—a cell population severely affected in Alzheimer's disease. nih.govfrontiersin.org While NGF protein levels in the cortex and hippocampus may remain stable during the progression of AD, the signaling through its receptors is often dysregulated. frontiersin.org By protecting cholinergic neurons from excitotoxic insults, memantine may help maintain the integrity of cells that depend on NGF for survival. springermedizin.denih.gov

The table below details findings from preclinical models regarding the effects on neurotrophic factor expression.

Neurotrophic FactorAnimal/Cell ModelConditionObserved EffectReference(s)
Brain-Derived Neurotrophic Factor (BDNF)Depressed Rat Line (DRL)Inherited Depressive-like BehaviorsWhile not directly testing memantine, effective sub-convulsive electrical stimulation (SCES) normalized reduced BDNF levels in the hippocampus and striatum. brainsway.co.il
Brain-Derived Neurotrophic Factor (BDNF)Rat Model of Depression (Chronic Unpredictable Stress)Depression-like behaviorsTreatment with the polyphenol ononin (B1677330), which has antidepressant effects, increased protein levels of BDNF, GDNF, and NGF in the hippocampus and frontal cortex. mdpi.com
Brain-Derived Neurotrophic Factor (BDNF)Transgenic Mouse Models of AD (hTau expression)Alzheimer's-like pathologyOverexpression of human tau protein was found to significantly downregulate BDNF messenger RNA. nih.gov
Nerve Growth Factor (NGF)Rat Model of Depression (Chronic Unpredictable Stress)Depression-like behaviorsTreatment with ononin increased protein levels of NGF in the hippocampus and frontal cortex. mdpi.com

Advanced Research Methodologies for Studying Memantinium 1+

Electrophysiological Techniques

Electrophysiological approaches are fundamental to understanding how Memantinium(1+) interacts with ion channels at a functional level. These methods allow for the direct measurement of ion flow and the characterization of channel-blocking kinetics.

Whole-Cell Patch Clamp Recordings for Current Analysis

Whole-cell patch-clamp recording is a primary technique used to investigate the effects of Memantinium(1+) on NMDA receptor-mediated currents. nih.govpnas.orgjneurosci.org This method allows researchers to control the membrane potential of a single neuron and record the microscopic currents that flow through its ion channels. In studies involving Memantinium(1+), neurons, often from dissociated cultures or brain slices, are voltage-clamped, and NMDA receptors are activated by applying glutamate (B1630785) and a co-agonist like glycine (B1666218). nih.govjneurosci.org

The application of memantine (B1676192) (which exists as Memantinium(1+) at physiological pH) to the external solution allows for the direct observation of its inhibitory effect on NMDA-activated currents. jneurosci.orgnih.gov Researchers can then analyze changes in current amplitude to determine the potency of the block. For instance, in developing oligodendrocytes from rat brain slices, memantine has been shown to significantly decrease the peak amplitudes of NMDA currents in a dose-dependent manner. jneurosci.org Similarly, recordings from hippocampal neurons in microcultures have demonstrated that therapeutic concentrations of memantine preferentially block extrasynaptic NMDA receptor currents over synaptic ones. jneurosci.org This technique is also sensitive enough to detect how factors like intracellular calcium concentration can modulate the inhibitory action of memantine on NMDA receptors. biorxiv.org

Kinetic Analysis of Channel Blocking and Unblocking Rates

The kinetics of how Memantinium(1+) enters and exits the NMDA receptor channel are a key determinant of its therapeutic profile. Kinetic analysis, often performed using rapid superfusion systems in conjunction with patch-clamp recordings, provides detailed information on the rates of channel blockade and unblockade. nih.gov

Studies have revealed that the antagonism by Memantinium(1+) follows a bimolecular reaction process, with the macroscopic blocking rate (kon) increasing linearly with its concentration, while the macroscopic unblocking rate (koff) remains independent of it. nih.gov This supports a 1:1 stoichiometry of binding. nih.gov The kinetics are notably fast and voltage-dependent. mdpi.com For example, in rat retinal ganglion cells, the pseudo-first-order rate constant for macroscopic blockade was estimated to be 4 x 10(5) M-1 s-1, with an unblocking rate constant of 0.44 s-1. nih.gov

Further detailed analyses using inside-out and outside-out patches from Xenopus oocytes expressing specific NMDA receptor subunits have shown that the blocking and unblocking processes are best described by triple exponential kinetics, indicating multiple steps or conformations involved in the interaction. researchgate.netresearchgate.net These rapid kinetics are believed to be crucial for the compound's clinical tolerability, as they allow Memantinium(1+) to leave the channel during normal synaptic transmission, preventing interference with physiological NMDA receptor function. mdpi.com

Table 1: Kinetic Parameters of Memantine Blockade of NMDA Receptors

ParameterDescriptionReported Value/FindingReference
Blocking Rate (kon)Rate at which memantine blocks the open NMDA channel.Increases linearly with memantine concentration. Estimated at 4 x 105 M-1s-1. nih.gov
Unblocking Rate (koff)Rate at which memantine unblocks from the NMDA channel.Independent of memantine concentration. Estimated at 0.44 s-1. nih.gov
Kinetics ModelMathematical description of the blocking and unblocking process.Can be described by double or triple exponential kinetics, indicating a multi-step process. researchgate.net
Voltage DependencyThe influence of membrane potential on the blocking/unblocking action.Strong voltage-dependency; unblocking is facilitated by depolarization. mdpi.com

In Vitro and Ex Vivo Preparations

To study the effects of Memantinium(1+) in a more biologically complex environment than single cells, researchers utilize various in vitro and ex vivo preparations.

Dissociated Neuronal Cultures and Brain Slices

Dissociated neuronal cultures, prepared from specific brain regions like the hippocampus, cortex, or cerebellum, are widely used to study the neuroprotective effects of Memantinium(1+). d-nb.infonih.govbiorxiv.orgoatext.com These cultures allow for the investigation of the compound's ability to protect neurons from excitotoxicity induced by NMDA or other neurotoxic insults. d-nb.infonih.govoatext.com For example, studies have shown that memantine prevents neuronal death in primary neuronal cultures exposed to amyloid-beta (Aβ) peptides. oatext.com Autaptic hippocampal microcultures, where a single neuron forms synapses onto itself, provide a unique system to compare the effects of memantine on synaptic versus extrasynaptic NMDA receptors within the same cell. jneurosci.org

Ex vivo brain slices, typically from the hippocampus, maintain a significant portion of the local neuronal circuitry, making them an excellent model for studying synaptic function and plasticity. nih.govjoseroda.comjneurosci.org In hippocampal slices, memantine has been shown to improve recovery after spreading depolarization and to attenuate the inhibition of long-term potentiation (LTP) caused by Aβ or during HIV-1 encephalitis modeling. nih.govjneurosci.orgnih.gov These preparations have been instrumental in demonstrating that memantine can preserve or restore synaptic function under pathological conditions. jneurosci.org

Receptor Binding Assays and Radioligand Studies

Receptor binding assays are biochemical techniques used to quantify the interaction of a ligand with its receptor. To study Memantinium(1+), these assays often involve the use of radiolabeled compounds. Novel technetium-labeled ([99m]Tc) and fluorine-18-labeled ([18F]) derivatives of memantine have been developed for this purpose. nih.govnih.gov

These radioligands allow for the determination of key binding parameters, such as the dissociation constant (Kd), which reflects the affinity of the compound for the receptor, and the maximum binding capacity (Bmax), which indicates the density of receptors in a given tissue. nih.govsnmjournals.org For instance, a study using a [99m]Tc-labeled memantine derivative ([99m]Tc-NCAM) on NMDA receptors reported a Kd of 701.21 nmol/L and a Bmax of 62.47 nmol/mg. nih.govsnmjournals.org Competition binding assays, where the radioligand's binding is displaced by unlabeled compounds (like memantine itself or other NMDA antagonists such as MK-801), are used to confirm binding specificity to the NMDA receptor channel site. nih.govnih.govresearchgate.net These studies have confirmed that Memantinium(1+) binds to the NMDA receptor ion channel, and have also been used to explore its interactions with other potential binding sites. nih.gov

Table 2: Examples of Radioligands Used in Memantine Research

RadioligandIsotopePurposeKey FindingsReference
18F-MEMFluorine-18PET imaging and biodistribution studies of NMDA receptor binding.High brain uptake in mice; binding could be displaced by memantine and MK-801. Not suitable for human PET imaging due to non-specific binding. nih.govcapes.gov.br
99mTc-NCAMTechnetium-99mNMDA receptor imaging and binding affinity determination.Showed good affinity and specific binding to the NMDA receptor (Kd = 701.21 nmol/L). nih.govsnmjournals.org
[3H]MK-801TritiumCompetition binding assays to determine memantine's affinity.Used as a tool to measure the inhibitory constant (Ki) of memantine at the NMDA receptor channel. researchgate.net

Preclinical Animal Models in Neurobiological Investigations

Preclinical animal models are indispensable for evaluating the effects of Memantinium(1+) in a living organism, providing insights into its potential therapeutic applications for various neurological conditions. Rodent models, particularly mice and rats, are most commonly used. ajol.infocapes.gov.bracs.org

These models often involve inducing a pathological state that mimics aspects of human diseases. For neurodegenerative conditions like Alzheimer's disease (AD), transgenic mouse models that overexpress proteins involved in AD pathology (e.g., amyloid precursor protein and tau) are frequently employed. nih.govnih.gov Studies in these models have shown that chronic treatment with memantine can improve cognitive deficits in tasks like the Morris water maze, reduce amyloid-beta pathology, and diminish hippocampal neuron loss. nih.govnih.gov

Induced Models of Neurological Excitotoxicity

The neuroprotective properties of Memantinium(1+) are frequently investigated using induced models of neurological excitotoxicity. These models utilize chemical agents to mimic the excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which leads to neuronal damage and death—a process implicated in various neurodegenerative disorders. semanticscholar.org

One of the primary agents used is Quinolinic Acid , an endogenous excitotoxin that acts as an agonist for the NMDA receptor. mdpi.com Studies have shown that chronic administration of Memantinium(1+) in rats significantly protects hippocampal neurons from damage induced by intracerebroventricular injections of quinolinic acid. ajol.infonih.gov Pre-treatment with Memantinium(1+) has been demonstrated to reliably prevent hippocampal damage in animal models exposed to quinolinic acid. mdpi.comnih.gov In vitro studies using cultured rat embryonic hippocampal cells further confirm these protective effects, where Memantinium(1+) was shown to mitigate the cytotoxic effects of quinolinic acid. acs.org This protection is attributed to Memantinium(1+)'s ability to block NMDA receptors during pathological overstimulation. acs.org

Direct application of NMDA is another common method to induce excitotoxicity. Research has consistently shown that Memantinium(1+) protects neurons in various culture systems, including organotypic hippocampal slices and dissociated cortical neurons, from NMDA-induced toxicity. d-nb.infonih.govresearchgate.net It effectively antagonizes the neurotoxic effects mediated by NMDA receptors. ajol.info Co-administration of Memantinium(1+) with NMDA in hippocampal neuron cultures resulted in a significant increase in the number of viable cells compared to exposure to NMDA alone. nih.gov

Additionally, models using Ibotenic Acid , another potent NMDA receptor agonist, have been employed. Memantinium(1+) has proven effective in providing neuroprotection against memory deficits induced by the combination of Aβ (1–40) and ibotenic acid in rats. oup.com

These induced models are crucial for demonstrating the therapeutic potential of Memantinium(1+) by directly showing its capacity to prevent the neuronal damage that results from the excitotoxic processes central to many neurological diseases.

Table 1: Induced Excitotoxicity Models for Memantinium(1+) Research

Excitotoxic AgentModel SystemKey Findings on Memantinium(1+) ActionReference
Quinolinic AcidRats (in vivo), Cultured Rat Hippocampal Cells (in vitro)Prevents hippocampal neuron damage and cytotoxicity. ajol.infonih.govacs.org mdpi.comajol.infonih.govacs.org
N-methyl-D-aspartate (NMDA)Organotypic Hippocampal Slices, Dissociated Neuron CulturesAntagonizes neurotoxic effects and increases neuronal viability. ajol.infod-nb.infonih.gov ajol.infod-nb.infonih.govresearchgate.net
Ibotenic AcidRats (in vivo, combined with Aβ)Protects against induced memory deficits. oup.com oup.com

Genetic Animal Models for Glutamatergic Dysfunction

To investigate the effects of Memantinium(1+) in a context that more closely resembles chronic neurodegenerative conditions like Alzheimer's disease, researchers utilize genetic animal models. These models are engineered to express mutations associated with familial Alzheimer's disease, leading to progressive pathological changes, including glutamatergic dysfunction.

The Tg2576 mouse model is widely used; it overexpresses a mutant form of the human amyloid precursor protein (APP) with the Swedish mutation, leading to age-dependent increases in amyloid-beta (Aβ) levels and cognitive deficits. mdpi.com Long-term administration of Memantinium(1+) in Tg2576 mice has been shown to decrease Aβ plaque deposition. nih.gov Studies also indicate that Memantinium(1+) treatment can block neuronal cell cycle reentry, a pathological process, in these mice. researchgate.net However, some research has noted that while lower doses were associated with increased synaptic density, higher doses could also lead to the appearance of degenerating axons, suggesting complex dose-dependent effects. nih.gov

Another prevalent model is the APP/PS1 double-transgenic mouse , which expresses both a mutant human APP gene and a mutant presenilin-1 (PS1) gene. mdpi.com This model develops Aβ plaques at an earlier age. mdpi.com In APP/PS1 mice, Memantinium(1+) treatment has been shown to improve spatial learning and memory in the Morris water maze test. nih.govaging-us.com It can also reduce the levels of soluble Aβ and Aβ plaque deposition in the hippocampus. aging-us.comen-journal.orgacs.org Furthermore, electrophysiological studies revealed that Memantinium(1+) treatment restored impaired long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus of APP/PS1 mice. nih.govresearchgate.net

The 3xTg-AD mouse model harbors three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ plaques and tau pathology. en-journal.org In this model, treatment with Memantinium(1+) led to a significant reduction in insoluble Aβ and both total and hyperphosphorylated tau levels. semanticscholar.orgen-journal.org

These genetic models provide invaluable platforms for assessing how Memantinium(1+) modulates disease-related pathology and its consequences on neuronal function over time.

Table 2: Genetic Animal Models in Memantinium(1+) Research

Animal ModelKey Genetic FeaturesReported Effects of Memantinium(1+)Reference
Tg2576Overexpresses human APP with Swedish mutation (KM670/671NL).Decreases Aβ plaque deposition; may have both neuroprotective and neurotoxic effects depending on the dose. nih.gov mdpi.comnih.govresearchgate.netmdpi.com
APP/PS1Expresses mutant human APP and mutant presenilin-1 (PS1).Improves spatial learning and memory; reduces Aβ levels; restores hippocampal LTP. nih.govaging-us.com nih.govaging-us.comacs.orgresearchgate.net
3xTg-ADExpresses three mutations: APP Swedish, MAPT P301L, PSEN1 M146V.Reduces insoluble Aβ, total tau, and hyperphosphorylated tau. semanticscholar.orgen-journal.org semanticscholar.orgen-journal.org

Behavioral Assays for Correlating Neuromodulation with Systemic Effects (Excluding Clinical Outcomes)

Behavioral assays are essential for understanding how the neuromodulatory actions of Memantinium(1+) translate into systemic effects on cognition and behavior in animal models. These tests provide quantitative measures of learning, memory, and anxiety-like states.

The Morris Water Maze (MWM) is a widely used test for assessing spatial learning and memory, functions heavily dependent on the hippocampus. news-medical.netsandiegoinstruments.com In this task, animals must learn the location of a hidden platform in a pool of water. Studies in normal mice have shown that chronic administration of Memantinium(1+) can reduce the time it takes to find the platform (escape latency). nih.gov In genetic models of Alzheimer's disease, such as the APP/PS1 mouse, Memantinium(1+) treatment significantly improved performance in the MWM, as evidenced by shorter escape latencies and more frequent crossings over the former platform location. nih.govaging-us.com

The Elevated Plus-Maze (EPM) is a standard assay for measuring anxiety-like behavior. ulisboa.pt The maze consists of two open arms and two enclosed arms, and anxiolytic compounds typically increase the time spent in the open arms. Research has demonstrated that Memantinium(1+) can increase the time spent in the open arms of the EPM in mice, suggesting a potential anxiolytic effect. nih.govijbcp.com However, in a mouse model of postoperative cognitive dysfunction, Memantinium(1+) did not show improvement in anxiety-like behavior. mdpi.com

The Y-Maze test is used to assess spatial working memory. nih.gov The assay relies on the innate tendency of rodents to explore novel environments. Spontaneous alternation, the tendency to enter a different arm of the maze on consecutive entries, is used as a measure of memory. In diacylglycerol kinase β knockout mice, which exhibit working memory deficits, administration of Memantinium(1+) significantly improved their performance in the Y-maze test. nih.gov It has also been used to evaluate memory in rats following lesions to the nucleus basalis of Meynert (NBM), a model for cholinergic deficit.

Table 3: Behavioral Assays Used in Memantinium(1+) Studies

Behavioral AssayCognitive/Behavioral Function AssessedKey Findings with Memantinium(1+)Reference
Morris Water Maze (MWM)Spatial learning and memoryImproves performance in both normal and AD model mice by reducing escape latency. nih.govnih.gov nih.govaging-us.comnih.govmdpi.comnih.gov
Elevated Plus-Maze (EPM)Anxiety-like behaviorIncreases time spent in open arms, suggesting anxiolytic effects in some models. nih.govijbcp.com nih.govulisboa.ptijbcp.commdpi.comjcdr.net
Y-MazeSpatial working memoryImproves working memory and spontaneous alternation performance. nih.gov nih.govias.ac.ine-century.us

Microdialysis for Neurochemical Analysis in Conscious Animals

Microdialysis is a powerful in vivo technique for continuously sampling the extracellular fluid of specific brain regions in freely moving, conscious animals. This methodology allows for the real-time measurement of neurotransmitter concentrations, their metabolites, and other neurochemicals, providing a direct window into the neurochemical dynamics affected by pharmacological agents like Memantinium(1+).

The technique involves implanting a small, semipermeable probe into a target brain area, such as the hippocampus or prefrontal cortex. The probe is perfused with a physiological solution, and substances from the brain's extracellular space diffuse across the membrane into the perfusion fluid (dialysate) based on their concentration gradient. This dialysate is then collected and analyzed, typically using highly sensitive techniques like high-performance liquid chromatography (HPLC).

Given that Memantinium(1+) is an NMDA receptor antagonist, microdialysis is an ideal method to study its direct and downstream effects on the glutamatergic system. Researchers can use this technique to measure how Memantinium(1+) administration alters basal or stimulated extracellular levels of glutamate. Furthermore, because the glutamatergic system interacts extensively with other neurotransmitter systems, microdialysis can also be used to investigate Memantinium(1+)'s influence on the release of dopamine (B1211576), acetylcholine (B1216132), and GABA in various brain circuits. This provides crucial information for correlating the compound's known mechanism of action with its broader effects on neural network activity and behavior.

Spectroscopic and Calorimetric Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique used to obtain detailed information about the structure, dynamics, and interactions of molecules at the atomic level. In the study of Memantinium(1+), NMR is particularly valuable for characterizing its interactions with other molecules, such as host molecules in drug delivery systems. pensoft.net

A significant area of research involves the interaction of Memantinium(1+) with cyclodextrins, which are cyclic oligosaccharides used to encapsulate drug molecules to improve their properties. researchgate.net 1H NMR spectroscopy is employed to study the formation of inclusion complexes between Memantinium(1+) and cyclodextrins like β-cyclodextrin. nih.govfigshare.com When Memantinium(1+) is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386), changes in the chemical shifts of the protons of both the Memantinium(1+) molecule and the host cyclodextrin can be observed. figshare.commdpi.com These chemical shift perturbations provide definitive evidence of complex formation and can be used to determine the stoichiometry and stability of the complex. rsc.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide further insights into the specific geometry of the inclusion complex, revealing which parts of the Memantinium(1+) molecule are inserted into the cyclodextrin cavity. acs.org

Table 4: NMR Spectroscopy in Memantinium(1+) Interaction Studies

Interacting MoleculeNMR TechniqueKey Information ObtainedReference
β-Cyclodextrin1H NMR, 2D ROESYConfirmation of inclusion complex formation; characterization of host-guest geometry. nih.gov researchgate.netnih.gov
γ-Cyclodextrin1H NMREvidence of host-guest complex formation through chemical shift changes. figshare.com figshare.com
Succinyl β-cyclodextrin1H NMRConfirmation of successful conjugation in the synthesis of nanoparticle delivery systems. mdpi.com mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and non-volatile molecules, making it highly suitable for studying biomolecular complexes and drug formulations. It is used to determine the precise molecular weight of analytes and to characterize non-covalent complexes.

In research involving Memantinium(1+), ESI-MS is applied to confirm the identity and purity of synthesized compounds and to characterize their complexes. For instance, high-resolution ESI-MS (HR ESI-MS) has been used to detect Memantinium(1+)-peptide conjugates in brain homogenates, providing direct evidence of the compound reaching its target tissue. nih.gov

When studying the interaction of Memantinium(1+) with cyclodextrins, ESI-MS can detect the mass of the intact, non-covalent inclusion complex. dshs-koeln.de This confirms the stoichiometry of the complex (e.g., 1:1 or 1:2 guest-to-host ratio) by identifying the corresponding mass-to-charge ratio (m/z) of the complex ion. Tandem mass spectrometry (MS/MS) can be used to further fragment the complex, providing structural information about the interacting components. researchgate.net This technique is a crucial tool for validating the successful formation of drug-carrier systems before further biological evaluation. nih.govresearchgate.net

Table 5: ESI-MS for Characterization of Memantinium(1+) Complexes

Analyte/ComplexMS TechniquePurpose of AnalysisReference
Memantinium(1+) in plasmaLC-ESI-MS/MSQuantitative analysis for pharmacokinetic studies. researchgate.net researchgate.netnih.govresearchgate.net
Memantinium(1+)-peptide conjugateHR ESI-MSMolecular detection and characterization in brain tissue. nih.gov nih.gov
Cyclodextrin complexesLC-ESI-MS/MSIdentification and characterization of host-guest inclusion complexes. dshs-koeln.de dshs-koeln.de

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to obtain a complete thermodynamic profile of binding interactions in a single experiment. malvernpanalytical.comnih.gov It directly measures the heat released or absorbed during the binding event between two molecules in solution. malvernpanalytical.com This allows for the simultaneous determination of the binding affinity (K_a), binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.govharvard.edu From these primary data points, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated, providing a comprehensive understanding of the driving forces behind the molecular interaction. nih.gov

The ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket. wikipedia.org The reference cell typically contains buffer, while the sample cell holds one of the binding partners (e.g., a receptor protein). harvard.edu The other binding partner, the ligand (e.g., Memantinium(1+)), is placed in a titration syringe and injected incrementally into the sample cell. harvard.edu As binding occurs, heat changes are detected and measured. wikipedia.org

In the context of Memantinium(1+), ITC would be an invaluable tool for characterizing its direct interaction with target receptors. By titrating Memantinium(1+) into a solution containing its receptor, researchers can quantify the precise affinity and thermodynamics of the binding event. This information helps to elucidate the mechanism of action, going beyond simple affinity measurements to understand the enthalpic and entropic contributions to binding. malvernpanalytical.com

Table 1: Hypothetical ITC Data for Memantinium(1+) Binding to a Target Receptor This table illustrates the type of thermodynamic data obtained from an ITC experiment.

Thermodynamic ParameterSymbolValueUnit
Association ConstantK_a1.5 x 10⁵M⁻¹
Dissociation ConstantK_D6.7µM
Stoichiometryn0.98-
EnthalpyΔH-8.5kcal/mol
EntropyΔS+5.2cal/mol·K
Gibbs Free EnergyΔG-7.0kcal/mol

This is a hypothetical data table generated for illustrative purposes.

UV-Vis Spectrophotometry for Stability Constant Determination

UV-Vis spectrophotometry is a versatile analytical technique used to determine the stability constants of complexes in solution. scirp.orgscribd.com The method relies on changes in the absorbance spectrum of a molecule when it forms a complex with another species. scribd.com For Memantinium(1+), this technique has been successfully applied to determine the stability of its inclusion complex with β-cyclodextrin.

A study utilized a competitive binding method where methyl orange (MO), a chromophoric guest, is first encapsulated by β-cyclodextrin. researchgate.net The addition of Memantinium(1+) displaces the methyl orange from the cyclodextrin cavity, leading to a measurable change in the UV-Vis absorbance spectrum. researchgate.net By analyzing these spectral changes, the stability constant (K) for the host-guest complex between Memantinium(1+) and β-cyclodextrin can be calculated.

The experiments were conducted in an aqueous solution at a pH of 1.7 and 25 °C, with the ionic strength maintained at 0.05 M. researchgate.net The results provide quantitative evidence of the formation of a host-guest complex and define its stability. researchgate.net

Table 2: Experimentally Determined Stability Constant for the Inclusion Complex of Memantinium(1+) with β-Cyclodextrin

ComplexMethodExperimental ConditionsStability Constant (log K₁)
Memantinium(1+):β-CyclodextrinUV-Vis Spectrophotometry (Competitive Binding)pH 1.7, 25 °C, I = 0.05 M3.3 ± 0.1 researchgate.net

Computational and In Silico Methodologies

Computational methods are indispensable in modern chemical and pharmaceutical research. These in silico techniques, including molecular docking, dynamics simulations, and QSAR, complement experimental approaches by providing detailed, atom-level insights into molecular interactions and guiding the design of new chemical entities. nih.gov

Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding mode of a ligand when it interacts with a receptor's binding site. nih.govnih.gov The process involves generating a multitude of possible ligand poses within the receptor pocket and then using a scoring function to rank them based on their predicted binding affinity. nih.govresearchgate.net This provides a static snapshot of the most probable interaction.

Following docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations calculate the movements of atoms in the system, providing insights into the stability of the binding pose, the flexibility of the receptor, and the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. nih.govnih.gov

For Memantinium(1+), these combined techniques can be used to model its interaction with the binding site of its target receptor, such as the NMDA receptor channel. Docking can identify the key amino acid residues involved in binding, while MD simulations can confirm the stability of these interactions and reveal the dynamic nature of the complex. nih.gov

Table 3: Hypothetical Molecular Docking and Dynamics Simulation Results for Memantinium(1+) This table shows typical parameters evaluated in docking and MD simulation studies.

ParameterDescriptionValue
Molecular Docking
Binding EnergyPredicted binding affinity from the docking score.-9.2 kcal/mol
Key Interacting ResiduesAmino acids in the receptor forming significant contacts.Asn616, Tyr838, Met840
Molecular Dynamics
RMSD (Ligand)Root Mean Square Deviation, indicates stability of the ligand's pose.1.5 Å
Hydrogen BondsAverage number of hydrogen bonds maintained during simulation.2

This is a hypothetical data table generated for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgmedcraveonline.com The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. Molecular descriptors can represent various physicochemical properties, such as size, lipophilicity, and electronic characteristics.

The QSAR modeling process involves several steps:

Data Collection: Assembling a dataset of molecules with known biological activities. nih.gov

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. nih.gov

Model Building: Using statistical methods, like multiple linear regression, to build a mathematical equation that correlates a subset of descriptors with activity. medcraveonline.commdpi.com

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets. nih.govmdpi.com

A QSAR model for adamantane (B196018) derivatives, including Memantinium(1+), could identify the key structural features that influence receptor binding affinity. The resulting equation can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent compounds. medcraveonline.com

Table 4: Hypothetical Descriptors in a QSAR Model for Adamantane Derivatives

Descriptor TypeDescriptor NameDefinitionCorrelation
ElectronicMLFER_S A measure of solute polarizability.Positive
TopologicalGATSe2 Geary autocorrelation of lag 2, weighted by atomic Sanderson electronegativities.Positive
Steric/ShapeShal A descriptor of molecular shape and halogen atom count.Positive
ElectrostaticEstateVSA6 A descriptor related to electrotopological state and van der Waals surface area.Positive

Based on descriptors identified in a QSAR study for other compounds. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design strategy, particularly useful when the 3D structure of the target receptor is not available. creative-biolabs.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and charged groups) that a ligand must possess to bind to its target. creative-biolabs.com3ds.com

The model is typically generated by superimposing a set of known active molecules and extracting their common chemical features. creative-biolabs.com Once developed and validated, the pharmacophore model serves as a 3D query to screen large virtual databases of chemical compounds. nih.govfrontiersin.org This process can identify novel molecules from different chemical classes that possess the required features for biological activity, making it a valuable tool for scaffold hopping and lead discovery. 3ds.com

For Memantinium(1+), a pharmacophore model could be built based on its structure and the structures of other known adamantane-based NMDA receptor antagonists. This model would capture the key features, such as the hydrophobic adamantane cage and the positively charged amino group, guiding the discovery of new compounds with potentially similar mechanisms of action.

Table 5: Hypothetical Pharmacophoric Features for a Memantinium(1+)-Based Model

FeatureDescriptionGeometric Constraint
Positive IonizableRepresents the protonated amino group (-NH₃⁺).Centered on the nitrogen atom.
HydrophobicRepresents the bulky, non-polar adamantane cage.Sphere encompassing the cage structure.
Hydrogen Bond DonorThe N-H groups of the protonated amine.Vector pointing from the hydrogen atoms.

This is a hypothetical data table generated for illustrative purposes.

Structure Activity Relationships Sar and Analogue Design of Memantinium 1+ Derivatives

Identification of Key Structural Features for NMDA Receptor Interaction

The interaction of Memantinium(1+) with the NMDA receptor is a nuanced process, dictated by specific structural motifs that are essential for its binding and channel-blocking activity. researchgate.netnih.gov The molecule's three-dimensional structure is well-suited for the dimensions of the NMDA receptor's ion channel pore. researchgate.net

Importance of the Adamantane (B196018) Core Structure

The adamantane moiety, a rigid and lipophilic polycyclic framework, is a cornerstone of Memantinium(1+)'s pharmacological activity. mdpi.compublish.csiro.au This bulky, diamondoid structure serves several key functions. Its primary role is to act as a scaffold, correctly positioning the amine group for interaction within the ion channel. wikipedia.org The lipophilicity of the adamantane cage facilitates the compound's ability to cross the blood-brain barrier. cymitquimica.com

Furthermore, the adamantane structure itself contributes to the binding affinity and channel-blocking properties. The two methyl groups attached to the adamantane core are not merely decorative; they are crucial for enhancing the affinity of Memantinium(1+) for the open NMDA receptor channel. nih.govwikipedia.org These methyl groups are thought to interact with hydrophobic pockets within the channel, specifically at residues A645 on the GluN1 subunit and A644 on the GluN2B subunit, thereby increasing the stability of the drug-receptor complex and prolonging its dwell time within the channel compared to its non-methylated counterpart, Amantadinium(1+). researchgate.netwikipedia.org The strategic placement of these methyl groups highlights the importance of the three-dimensional shape of the adamantane core in optimizing receptor interaction.

Role of the Amine Moiety in Charge and Binding

The primary amine group of Memantinium(1+) is another indispensable feature for its activity as an NMDA receptor antagonist. mdpi.com Under physiological pH, this amine group is protonated, carrying a positive charge as an ammonium (B1175870) ion (-NH3+). mdpi.comwikipedia.org This positive charge is critical for the voltage-dependent nature of Memantinium(1+)'s channel-blocking action, mimicking the physiological function of magnesium ions (Mg2+) that naturally block the channel. wikipedia.org

The charged amine group is believed to form a key interaction with the NMDA receptor channel. It is proposed that the ammonium group binds to a specific site within the channel pore, likely involving an interaction with the side chain of an asparagine residue (N161 in the NR1 subunit) located at the narrowest constriction of the pore. nih.govwikipedia.org This interaction effectively occludes the channel, preventing the excessive influx of calcium ions that is associated with excitotoxicity. mdpi.comnih.gov

Rational Design of Memantinium(1+) Analogues and Isosteres

The understanding of Memantinium(1+)'s SAR has fueled the rational design of numerous analogues and isosteres with the goal of refining its therapeutic properties. mdpi.comliottaresearch.org These efforts focus on modifying the core structure to enhance receptor affinity, selectivity, and to modulate the kinetics of channel blockade.

Modifications Influencing Receptor Affinity and Selectivity

Modifications to the Memantinium(1+) structure have been explored to improve its binding affinity and selectivity for different NMDA receptor subtypes. For instance, the synthesis of benzopolycyclic amines, which are structurally related to adamantane, has yielded compounds with varying potencies. nih.gov Some of these derivatives have shown greater potency than Amantadinium(1+) but less than Memantinium(1+), underscoring the fine balance required for optimal receptor interaction. nih.gov

The introduction of different functional groups to the adamantane scaffold has also been investigated. For example, conjugating benzyl (B1604629) and phenylethyl moieties with various substituents to the amantadine (B194251) structure has led to the development of compounds that exhibit dual inhibitory activity against both NMDA receptors and voltage-gated calcium channels. researchgate.net Furthermore, the replacement of the phenol (B47542) group in some NMDA receptor antagonists with a benzoxazolone moiety as a bioisostere has been shown to increase bioavailability and affinity for the GluN2B subunit. d-nb.infod-nb.info

Alterations Affecting Channel Blockade Kinetics

The clinical tolerability of Memantinium(1+) is largely attributed to its fast channel-blocking and unblocking kinetics. nih.govnih.gov This allows it to preferentially block the excessive, pathological activation of NMDA receptors while sparing their normal, physiological function. europa.eu Altering the structure of Memantinium(1+) can significantly impact these kinetics.

Studies have shown that Memantinium(1+) exhibits double exponential kinetics for both blocking and unblocking the NMDA receptor channel, suggesting binding to at least two sites within the channel. nih.govresearchgate.net The rate of the fast component of the block increases with the concentration of Memantinium(1+). nih.gov Modifications to the adamantane structure or the amine group can alter these kinetic properties. For example, N-alkyl derivatives of memantine (B1676192) have been shown to have different inhibition profiles, with bulky trimethyl groups potentially causing steric hindrance and reducing inhibitory effects. biorxiv.org The development of novel open-channel blockers derived from dizocilpine (B47880) (MK-801) has aimed to achieve reversible inhibitory dynamics and a partially trapping open-channel blocking mechanism, showcasing how structural changes can fine-tune the kinetic profile. biorxiv.org

Comparative SAR Analysis with Related Adamantane Derivatives (e.g., Amantadinium(1+), Rimantadinium(1+))

A comparative analysis of the SAR of Memantinium(1+) with its structural relatives, Amantadinium(1+) and Rimantadinium(1+), provides valuable insights into the structural determinants of NMDA receptor antagonism.

Compound Structure Key Structural Differences from Memantinium(1+) Relative NMDA Receptor Antagonist Potency
Memantinium(1+) 3,5-dimethyl-1-aminoadamantane-Higher
Amantadinium(1+) 1-aminoadamantaneLacks the two methyl groups on the adamantane core.Lower wikipedia.org
Rimantadinium(1+) α-methyl-1-adamantanemethylamineHas a methyl group on the α-carbon of the amine side chain.Lower than Memantinium(1+) nih.gov

This table is based on available research and provides a simplified comparison.

Amantadinium(1+), lacking the two methyl groups of Memantinium(1+), exhibits significantly lower affinity for the NMDA receptor. wikipedia.org This highlights the critical contribution of these methyl groups to the binding affinity, likely through enhanced hydrophobic interactions within the channel. nih.gov The IC50 value for Memantinium(1+) is approximately (2.3+0.3) μM, while for Amantadinium(1+) it is (71.0+11.1) μM, demonstrating a substantial difference in potency. wikipedia.org

Rimantadinium(1+), another adamantane derivative, has also been studied for its interaction with the NMDA receptor. nih.gov While it shares the adamantane core, the modification to the amine side chain results in a different pharmacological profile. In comparative studies, Rimantadinium(1+) has shown some activity but is generally less potent than Memantinium(1+) as an NMDA receptor antagonist. nih.gov

The following table presents a summary of the IC50 values for these adamantane derivatives, further illustrating the impact of structural modifications on their NMDA receptor antagonist activity.

Compound IC50 (µM) for NMDA Receptor Inhibition Reference
Memantinium(1+)2.3 ± 0.3 wikipedia.org
Amantadinium(1+)71.0 ± 11.1 wikipedia.org
Trimethylamantadine3.5 nih.gov

Data is compiled from various in vitro studies and may vary depending on the experimental conditions.

The addition of a third methyl group to create symmetrical trimethylamantadine results in an intermediate affinity between Memantinium(1+) and Amantadinium(1+), suggesting that while methyl groups are beneficial, their number and position are critical for optimal binding. nih.gov This comparative analysis reinforces the understanding that the specific substitution pattern on the adamantane scaffold is a key determinant of the potency and efficacy of these compounds as NMDA receptor antagonists.

Stereochemical Considerations in Receptor Binding

The role of stereochemistry in the interaction between a ligand and its receptor is a fundamental concept in pharmacology. For a chiral drug, the three-dimensional arrangement of its atoms can significantly influence its binding affinity and efficacy, as the biological receptor itself is a chiral environment. khanacademy.org This principle is often explained by the three-point interaction model, where a specific enantiomer fits optimally into the receptor's binding site. khanacademy.org

This observation suggests that for some Memantinium(1+) analogues, the stereochemistry at a specific chiral center may not be the primary determinant of binding orientation, although it can influence the specific interactions with receptor residues. It is important to note that even subtle differences in binding can lead to variations in biological activity. The study of pure enantiomers is crucial to fully elucidate these differences. For instance, research on other receptor systems has clearly demonstrated that enantiomers can have vastly different biological activities, with one being active and the other inactive or even exerting a different effect. nih.govnih.gov

While Memantinium(1+) itself is not chiral, the introduction of chiral centers in its derivatives necessitates a careful evaluation of the stereochemical requirements for optimal receptor interaction. The design and synthesis of enantiomerically pure analogues are therefore essential steps in developing new therapeutic agents based on the memantine scaffold.

Conceptual Challenges and Future Directions in Memantinium 1+ Research

Refinement of Theoretical Models for NMDA Receptor Modulation

A critical area of ongoing research is the development of more precise theoretical models to explain how Memantinium(1+) modulates NMDA receptor function.

A key aspect of Memantinium(1+)'s action is its preferential blockade of extrasynaptic NMDA receptors over their synaptic counterparts. nih.govmedscape.compsychscenehub.com This distinction is crucial because excessive activation of extrasynaptic NMDA receptors is linked to neurotoxic pathways, while synaptic NMDA receptors are essential for normal physiological processes like learning and memory. nih.govnih.govfrontiersin.org

Research using rat autaptic hippocampal microcultures has demonstrated that therapeutic concentrations of Memantinium(1+) block extrasynaptic NMDA receptor-mediated currents with approximately twofold higher potency than their effect on synaptic currents. nih.govjneurosci.org This selective action is thought to spare normal synaptic transmission, contributing to the compound's favorable clinical profile. medscape.com The prevailing hypothesis suggests that the activation of synaptic NMDA receptors triggers pro-survival signaling cascades, whereas the stimulation of extrasynaptic receptors activates cell death pathways. core.ac.ukd-nb.info

However, the precise molecular basis for this selectivity remains an area of active investigation. jneurosci.orgjneurosci.org Potential explanations include differences in the subunit composition of synaptic versus extrasynaptic receptors, variations in the local microenvironment of the receptors, and distinct activity patterns of the channels at these different locations. jneurosci.org For example, it has been proposed that GluN2B-containing NMDA receptors are more prevalent extrasynaptically, while GluN2A-containing receptors are more common at the synapse. frontiersin.org

Table 1: Differential Effects of Memantinium(1+) on NMDA Receptors
Receptor LocationPrimary FunctionEffect of Excessive ActivationMemantinium(1+) Action
SynapticPhysiological neurotransmission, learning, memoryAssociated with synaptic plasticityLargely spared medscape.compsychscenehub.com
ExtrasynapticModulation of neuronal excitabilityLinked to neurotoxicity and cell death pathways nih.govnih.govPreferentially blocked nih.govmedscape.com

Beyond its direct channel-blocking activity, the neuroprotective effects of Memantinium(1+) are multifaceted. frontiersin.org Comprehensive models must account for these diverse mechanisms to fully capture its therapeutic potential.

Memantinium(1+) has been shown to provide neuroprotection through several pathways, including the inhibition of apoptosis and the preservation of intracellular ATP stores. frontiersin.org Furthermore, it can reduce oxidative stress, which in turn decreases the expression of amyloid precursor protein and tau proteins. frontiersin.orgfrontiersin.org

Some research suggests that Memantinium(1+) may also exert neuroprotective effects through mechanisms independent of direct neuronal NMDA receptor blockade. nih.gov For instance, studies have indicated that it can stimulate the release of neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF), from astrocytes and inhibit microglial activation, thereby reducing inflammation. nih.gov

Understanding Differential Effects on Synaptic vs. Extrasynaptic Receptors

Exploration of Novel Mechanisms Beyond NMDA Receptor Antagonism

Studies have shown that Memantinium(1+) can increase the release of neurotrophic factors from glial cells, which could contribute to its neuroprotective properties. nih.gov Additionally, it has been observed to suppress the activation of microglia, the primary immune cells of the central nervous system, thereby reducing neuroinflammation. nih.gov These findings suggest that Memantinium(1+)'s therapeutic benefits may extend beyond its direct effects on neurons.

Development of Advanced Preclinical Models for Mechanistic Studies

To further elucidate the complex mechanisms of Memantinium(1+), the development and utilization of advanced preclinical models are essential. frontiersin.orgelifesciences.org Traditional animal models, while valuable, may not fully recapitulate the intricacies of human neurodegenerative diseases. openaccessgovernment.org

Recent advancements in preclinical modeling offer promising alternatives. Human induced pluripotent stem cell (iPSC)-derived models, including neurons, astrocytes, and microglia, allow for the study of human cell interactions in a more physiologically relevant context. frontiersin.org Organoid and "organ-on-a-chip" systems, which can mimic the three-dimensional structure and function of human tissues, provide another powerful tool for preclinical research. mdpi.comemulatebio.com These innovative models, combined with advanced imaging techniques, can offer a more accurate prediction of therapeutic efficacy and a deeper understanding of disease mechanisms. crownbio.comimavita.com

Table 2: Advanced Preclinical Models in Neuropharmacology Research
Model TypeDescriptionAdvantages for Memantinium(1+) Research
Human iPSC-derived cellsNeurons, astrocytes, and microglia generated from patient stem cells. frontiersin.orgAllows for the study of human-specific cellular interactions and disease pathology.
Organoids3D self-organizing structures that mimic organ architecture. mdpi.comProvides a more complex and physiologically relevant environment to study drug effects.
Organ-on-a-chipMicrofluidic devices that recreate the functions of human organs. emulatebio.comEnables real-time monitoring of cellular responses to Memantinium(1+).
Genetically Engineered Mouse Models (GEMMs)Mice with specific genetic modifications to mimic human diseases. crownbio.comUseful for studying the in vivo effects of Memantinium(1+) on specific genetic pathways.

Integration of Multi-Omics Data in Memantinium(1+) Research

The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—holds immense potential for advancing our understanding of Memantinium(1+). nih.govnih.gov By providing a holistic view of the molecular landscape, multi-omics approaches can help to identify novel drug targets, elucidate complex biological pathways, and discover biomarkers for predicting treatment response. frontiersin.orgresearchgate.net

In the context of Alzheimer's disease research, multi-omics studies have already begun to reveal the molecular heterogeneity of the disease and identify distinct molecular profiles associated with different clinical outcomes. plos.org Applying these powerful, data-driven approaches to the study of Memantinium(1+) could uncover previously unknown mechanisms of action and pave the way for more personalized therapeutic strategies. nih.gov The creation of multi-omic atlases of the human brain is providing a valuable resource for this type of data-driven research. imperial.ac.uknyp.org

Unanswered Questions and Future Research Trajectories in Neuropharmacology

Despite significant progress, many questions regarding Memantinium(1+) and its role in neuropharmacology remain. Future research should aim to address these knowledge gaps to optimize its therapeutic use and guide the development of next-generation neuroprotective agents.

Key unanswered questions include:

What are the precise molecular determinants of Memantinium(1+)'s selectivity for extrasynaptic NMDA receptors?

How can we leverage multi-omics data to identify patient populations most likely to benefit from Memantinium(1+) treatment?

What are the long-term consequences of modulating NMDA receptor activity with compounds like Memantinium(1+)?

Can the neuroprotective principles of Memantinium(1+) be applied to the development of treatments for other neurological disorders characterized by excitotoxicity? researchgate.netnih.gov

Future research trajectories will likely focus on the development of more selective and potent NMDA receptor modulators with improved therapeutic profiles. researchgate.net This may involve designing compounds that specifically target certain NMDA receptor subunits or that have enhanced activity at extrasynaptic sites. frontiersin.org Furthermore, combination therapies that target multiple pathological pathways simultaneously may offer a more effective approach to treating complex neurodegenerative diseases. nih.gov The ultimate goal is to translate our growing understanding of Memantinium(1+)'s mechanism of action into more effective treatments for a range of debilitating neurological conditions. frontiersin.orgnih.gov

Q & A

Q. What ethical guidelines apply to in vivo studies involving Memantinium(1+)?

  • Methodological Answer : Adhere to institutional animal care protocols (IACUC) for humane endpoints and sample sizes. For human-derived cell lines, obtain ethics approvals and disclose sourcing (e.g., ATCC). Include conflict-of-interest statements if using proprietary analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.